molecular formula C15H20N2O3S B6298760 Tert-butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate CAS No. 2225878-47-5

Tert-butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate

Cat. No.: B6298760
CAS No.: 2225878-47-5
M. Wt: 308.4 g/mol
InChI Key: LIGVYOIRYJACJX-UHFFFAOYSA-N
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Description

Tert-butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a methoxy group, a methyl group, and a methylthio group attached to a pyrrolo[2,3-B]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrrolo[2,3-B]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group can be introduced using methanol and a suitable catalyst.

    Methylation and methylthiolation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrrolo[2,3-B]pyridine derivatives.

    Substitution: Substituted pyrrolo[2,3-B]pyridine derivatives.

Scientific Research Applications

Tert-butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering gene expression: Affecting the transcription and translation of genes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-methoxy-2-methyl-3-(methylthio)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is unique due to its specific combination of functional groups and the pyrrolo[2,3-B]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 6-methoxy-2-methyl-3-methylsulfanylpyrrolo[2,3-b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-9-12(21-6)10-7-8-11(19-5)16-13(10)17(9)14(18)20-15(2,3)4/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIGVYOIRYJACJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)OC(C)(C)C)N=C(C=C2)OC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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